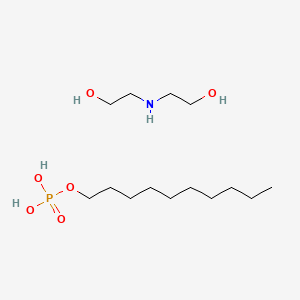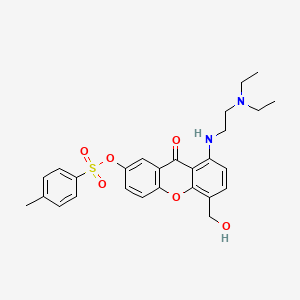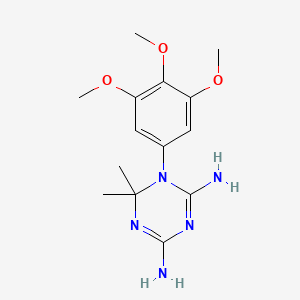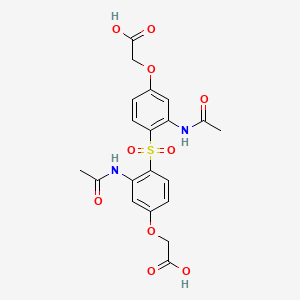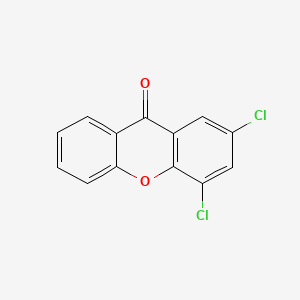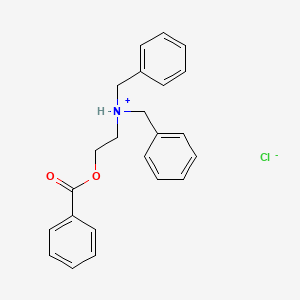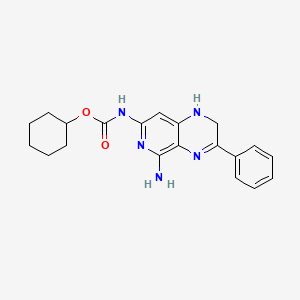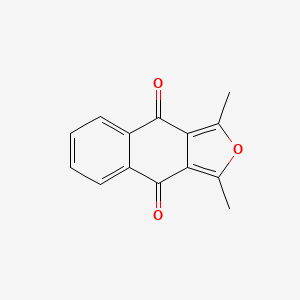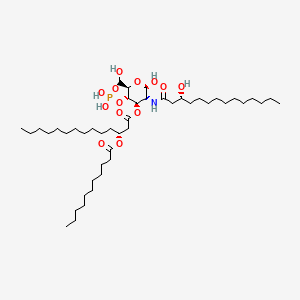
4-Morpholino-2,2-diphenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholino-2,2-diphenylbutanoic acid is a synthetic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of a morpholine ring, which is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. This compound has been investigated for its potential use in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-2,2-diphenylbutanoic acid typically involves the reaction of morpholine with diphenylbutanoic acid derivatives. One common method includes the use of α-haloacid chlorides and amino alcohols, followed by cyclization and reduction reactions . The reaction conditions often require the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-2,2-diphenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Morpholino-2,2-diphenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its analgesic and spasmolytic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Morpholino-2,2-diphenylbutanoic acid involves its interaction with opioid receptors, specifically the mu, kappa, and delta receptors . By binding to these receptors, the compound can modulate pain perception and other physiological responses. The molecular pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Moramide Intermediate: β-Methyl-α,α-diphenyl-4-morpholinebutanoic acid.
Methadone Intermediate: A related compound used in the synthesis of methadone.
Pethidine Intermediate: Another similar compound used in the production of pethidine.
Uniqueness
4-Morpholino-2,2-diphenylbutanoic acid is unique due to its specific structural features, such as the morpholine ring and the diphenylbutanoic acid backbone
Properties
CAS No. |
91921-39-0 |
|---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-2,2-diphenylbutanoic acid |
InChI |
InChI=1S/C20H23NO3/c22-19(23)20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)11-12-21-13-15-24-16-14-21/h1-10H,11-16H2,(H,22,23) |
InChI Key |
WQVAWGLILMMLQL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



